3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid
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Overview
Description
3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids. It features a biphenyl core with a dodecyloxy group attached to one of the phenyl rings and a sulfonic acid group attached to a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid typically involves the following steps:
Biphenyl Derivative Synthesis: : The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated biphenyl precursor in the presence of a palladium catalyst.
Dodecyloxy Group Introduction: : The dodecyloxy group can be introduced via a nucleophilic substitution reaction, where a dodecyl halide reacts with the biphenyl derivative in the presence of a base.
Sulfonic Acid Group Introduction: : The sulfonic acid group can be introduced through sulfonation, where the biphenyl derivative is treated with sulfur trioxide (SO₃) in the presence of a suitable solvent, such as chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonic acid derivatives or other oxidized products.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives, such as sulfonic acid esters.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as alcohols, amines, and halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfonic acid derivatives, such as sulfonyl chlorides and sulfates.
Reduction: : Sulfonic acid esters and other reduced derivatives.
Substitution: : Various substituted sulfonic acids and their derivatives.
Scientific Research Applications
3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the design of new materials and polymers.
Biology: : The compound may have potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: : It could be explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: : The compound can be used in the development of new chemical products, such as surfactants and detergents.
Mechanism of Action
The mechanism by which 3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group can interact with biological molecules, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid can be compared with other similar compounds, such as:
Biphenyl-4-yl sulfonic acid: : Similar core structure but lacks the dodecyloxy group.
Dodecylbenzenesulfonic acid: : Similar sulfonic acid group but different aromatic core.
Biphenyl-4-yl ether sulfonic acid: : Similar biphenyl core but different substituents.
These compounds may have different properties and applications due to variations in their chemical structures.
Properties
CAS No. |
915313-28-9 |
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Molecular Formula |
C27H40O5S |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
3-[4-(4-dodecoxyphenyl)phenoxy]propane-1-sulfonic acid |
InChI |
InChI=1S/C27H40O5S/c1-2-3-4-5-6-7-8-9-10-11-21-31-26-17-13-24(14-18-26)25-15-19-27(20-16-25)32-22-12-23-33(28,29)30/h13-20H,2-12,21-23H2,1H3,(H,28,29,30) |
InChI Key |
KNBQURCOJVTTSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCS(=O)(=O)O |
Origin of Product |
United States |
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